molecular formula C27H35N3O5S2 B2677154 Ethyl 2-[[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449782-97-2

Ethyl 2-[[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No. B2677154
CAS RN: 449782-97-2
M. Wt: 545.71
InChI Key: VYMISTMQGTXYBN-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a thieno[2,3-c]pyridine ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements). This type of structures are often found in various pharmaceuticals and functional materials .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thieno[2,3-c]pyridine ring and the introduction of the benzoyl and sulfamoyl groups. The exact method would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The properties of the compound would be influenced by these groups and the overall 3D structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of multiple functional groups means that it could potentially undergo a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Applications in Environmental and Health Studies

Environmental Phenols and Health Research

Studies have investigated the association of environmental phenols, such as bisphenols and benzophenones, with health conditions like type 2 diabetes, indicating the relevance of research into chemical compounds with endocrine-disrupting potential (Li et al., 2018). These investigations help understand how similar compounds might interact with human health and the environment.

Applications in Material Science

Use in Medical Devices

The structural motifs found in complex organic molecules have applications in the development of medical materials, such as those used in dialysis. For example, bisphenol A, a compound structurally related to complex organic molecules with benzoyl groups, has been studied for its presence in medical devices and its potential health impacts, illustrating the intersection of organic chemistry and medical material science (Murakami et al., 2007).

Applications in Drug Development

Investigation of Drug Efficacy and Safety

While excluding direct discussion of drug use and side effects, it's important to note that compounds with complex organic structures are frequently studied for their pharmacological properties. Research into their bioavailability, as seen in the study of ergothioneine from mushrooms, provides a model for understanding how similar compounds might be absorbed and utilized in the body, highlighting the importance of such compounds in drug development and nutritional science (Weigand-Heller et al., 2012).

Safety and Hazards

Without specific information, it’s difficult to provide details about the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its properties and biological activity. If it shows promising activity in initial tests, it could be further developed and optimized .

properties

IUPAC Name

ethyl 2-[[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N3O5S2/c1-8-15-30(16-9-2)37(33,34)19-13-11-18(12-14-19)23(31)28-24-21(25(32)35-10-3)20-17-26(4,5)29-27(6,7)22(20)36-24/h8-9,11-14,29H,1-2,10,15-17H2,3-7H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMISTMQGTXYBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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